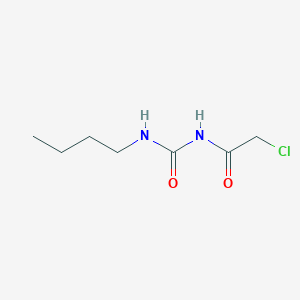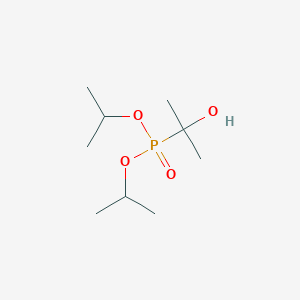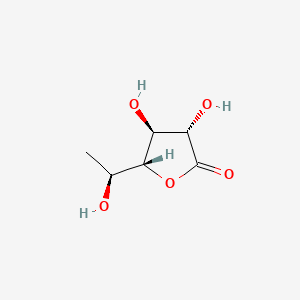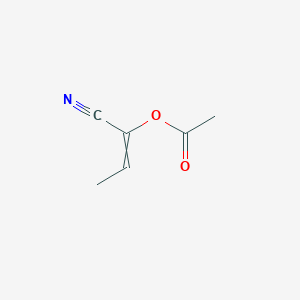
2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Overview
Description
- Also known as L-DOPA , it is a natural constituent derived from the post-translational modification of the amino acid tyrosine .
- L-DOPA is modified during metabolism to catecholamine neurotransmitters, noradrenaline and adrenaline .
- It is used for the treatment of Parkinson’s disease , a progressive neurodegenerative disorder involving the loss of dopaminergic neurons in the substantia nigra pars compacta.
Molecular Structure Analysis
- Molecular Formula : C~9~H~11~NO~4~
- Molecular Weight : 197.19 g/mol
- InChI : InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1
- Canonical SMILES : C1=CC(=C(C=C1CC(C(=O)O)N)O)O
- Isomeric SMILES : C1=CC(=C(C=C1CC@@HO)N)O)O
Scientific Research Applications
Enantioselective Synthesis
2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid is involved in enantioselective synthesis processes. For instance, the enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives, which are analogues of aromatic amino acids, utilizes electrophilic attack strategies with electrophiles like tert-butyl bromoacetate and benzyl N-(acetoxymethyl)carbamate (Arvanitis et al., 1998).
Synthesis of β-Hydroxy-α-Amino Acids
Research has demonstrated the preparation of diastereoisomers of 2-amino-3-hydroxybutanoic acid and 2-amino-3-hydroxy-3-phenylpropanoic acid from α-hydroxy-β-amino esters. This involves aminohydroxylation, epimerisation, and regioselective ring-opening reactions (Davies et al., 2013).
Protonation Equilibria and Complex Formation
Studies on the protonation constants of DL-3-amino-2-hydroxypropanoic acid and its complexes with metals like cobalt(II), nickel(II), copper(II), and zinc(II) have provided insights into its chemical behavior. The structure of these complexes suggests chelation of the aminoethanolatomoiety (Braibanti et al., 1976).
Ecological Base-Conditioned Preparation
Research indicates the possibility of ecological base-conditioned preparation of dipeptides using this compound. This method promises a green synthetic approach with high yields and minimal racemization (Ezawa et al., 2017).
Antifungal Applications
Computational studies on antifungal tripeptides involving derivatives of 2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid have been conducted. These studies focus on molecular properties and structures, aiding in drug design processes (Flores-Holguín et al., 2019).
Optical Resolution and Preparation
Optical resolution methods for the preparation of optically active forms of related compounds, like threo-2-amino-3-hydroxy-3-phenylpropanoic acid, have been explored. This process is crucial in synthesizing specific enantiomers for research and therapeutic applications (Shiraiwa et al., 2003).
Safety And Hazards
L-DOPA is generally well-tolerated, but side effects may include nausea, vomiting, and dyskinesias.
Future Directions
Research continues to explore novel formulations and delivery methods for improved efficacy and reduced side effects.
Remember that L-DOPA plays a crucial role in managing Parkinson’s disease symptoms, and ongoing research aims to optimize its therapeutic benefits. 🌟
properties
IUPAC Name |
2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWYKJLNLSIPIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860306 | |
| Record name | dl-3,4-Dihydroxyphenylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | |
CAS RN |
492-46-6 | |
| Record name | dl-3,4-Dihydroxyphenylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 492-46-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene](/img/structure/B1619357.png)









